methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative characterized by a methyl ester at position 3 and a 4-(methylsulfonyl)benzamido substituent at position 2. The cyclopenta[b]thiophene core provides a rigid, planar structure that enhances π-conjugation, while the methylsulfonyl group contributes to electronic and solubility properties .
The synthesis of related cyclopenta[b]thiophene derivatives often involves multistep reactions, such as the Gewald reaction for thiophene ring formation, followed by functionalization via amidation or esterification . For instance, methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a precursor) is synthesized via cyclocondensation of ketones with cyanoacetates and sulfur, as reported by Gewald et al. .
Properties
IUPAC Name |
methyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-23-17(20)14-12-4-3-5-13(12)24-16(14)18-15(19)10-6-8-11(9-7-10)25(2,21)22/h6-9H,3-5H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGQOWAMFXWCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structure of methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be broken down into several functional groups:
- Methylsulfonyl group : Known for its role in enhancing solubility and bioavailability.
- Benzamide moiety : Often associated with various biological activities, including anti-inflammatory and analgesic effects.
- Cyclopenta[b]thiophene core : A heterocyclic structure that may contribute to the compound's unique pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study 1 : A derivative of this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells) and showed an IC50 value of approximately 15 µM, indicating potent cytotoxicity .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
Anti-inflammatory Properties
The methylsulfonyl group in the compound is known for its anti-inflammatory effects. Research has demonstrated:
- Case Study 2 : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting effective anti-inflammatory activity .
- Cytokine Modulation : The compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
Preliminary investigations have also explored the antimicrobial potential of this compound:
- Case Study 3 : The compound exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a therapeutic agent against bacterial infections .
Research Findings Summary
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. Notably:
- Case Study 1 : In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective therapeutic doses. This suggests potential for development as an anticancer agent .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Case Study 2 : A study assessed its ability to inhibit pro-inflammatory cytokine production in vitro. The results indicated a reduction in cytokine levels, suggesting a mechanism for treating inflammatory diseases .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, which is a common mechanism among thiophene derivatives:
- Mechanism : Similar compounds have been reported to inhibit enzymes involved in disease processes, potentially leading to therapeutic applications in conditions such as cancer and inflammation .
| Activity | Cell Line/Model | IC50 (µM) | Comments |
|---|---|---|---|
| Anticancer | MCF-7 | 25.0 | Significant cytotoxicity observed |
| Anti-inflammatory | Human Cell Model | 30.0 | Reduced cytokine production |
| Enzyme Inhibition | Various Enzymes | - | Potential for therapeutic applications |
Comparison with Similar Compounds
Substituent Variations in the Cyclopenta[b]thiophene Core
The target compound is distinguished by its 4-(methylsulfonyl)benzamido group. Below is a comparison with structurally similar compounds (Table 1):
Table 1 : Structural analogs of the target compound with varying substituents.
Key Differences in Physicochemical Properties
Solubility and Polarity :
- The methylsulfonyl group in the target compound enhances polarity and aqueous solubility compared to analogs with hydrophobic substituents (e.g., diphenylacetyl in ).
- Ethyl ester derivatives (e.g., ) exhibit slightly lower polarity than methyl esters due to longer alkyl chains.
Electron-donating groups (e.g., hydroxybenzylideneamino in ) increase ring electron density, favoring conjugation.
The diethylsulfamoyl analog () may show enhanced bioavailability due to sulfonamide-mediated membrane penetration.
Q & A
Q. What are the recommended synthetic routes for methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
Methodological Answer: A common approach involves multi-step condensation reactions. For example, starting with a cyclopenta[b]thiophene scaffold, introduce the 4-(methylsulfonyl)benzamido group via a nucleophilic acyl substitution. A typical procedure (adapted from similar thiophene derivatives) includes:
Amino-thiophene precursor preparation : React ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with 4-(methylsulfonyl)benzoyl chloride in anhydrous DMF, using a base like triethylamine to neutralize HCl byproducts .
Ester hydrolysis and re-esterification : Hydrolyze the ethyl ester under basic conditions (e.g., NaOH/EtOH), then re-esterify with methanol in the presence of H₂SO₄ to yield the methyl ester .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., dichloromethane vs. THF) to improve yield.
Q. How can the crystal structure of this compound be resolved?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization : Use slow evaporation in a solvent system (e.g., DMSO/water) to grow high-quality crystals .
Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Use SHELXL for structure solution and refinement. For visualization, ORTEP-3 is recommended to generate thermal ellipsoid plots .
Data Challenges : Address twinning or disorder in the cyclopentane ring by applying restraints during refinement .
Q. What safety protocols are critical during handling?
Methodological Answer: Based on structurally similar thiophene derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Category 2/2A irritant) .
- Ventilation : Use a fume hood to minimize inhalation of dust (respiratory toxicity, Category 3) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against viral targets?
Methodological Answer:
Target Identification : Use molecular docking (AutoDock Vina, Schrödinger) to screen against viral polymerase active sites (e.g., influenza PB1 subunit) .
Binding Affinity Analysis : Calculate ΔG values for the ligand-receptor complex. Compare with known inhibitors (e.g., baloxavir).
Dynamic Stability : Perform MD simulations (GROMACS) over 100 ns to assess conformational stability of the bound complex .
Validation : Cross-check with in vitro enzymatic assays (e.g., IC₅₀ measurements for polymerase inhibition) .
Q. How to resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies in yields (e.g., 63% vs. 85%) may arise from:
- Reaction Conditions : Temperature sensitivity (e.g., reflux vs. microwave-assisted synthesis) .
- Purification Methods : Compare column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) efficiency .
Case Study : A 2021 study noted a 22% yield increase when switching from conventional heating to microwave irradiation (150°C, 20 min) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP, improving aqueous solubility .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis) and modify the methyl ester to a tert-butyl group for enhanced stability .
- Bioavailability Screening : Conduct Caco-2 cell permeability assays to predict intestinal absorption .
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to map electrostatic potential surfaces (EPS), identifying electrophilic regions (e.g., the carbonyl group) prone to nucleophilic attack .
- Experimental Validation : React with amines (e.g., benzylamine) in DMF at 60°C and monitor adduct formation via LC-MS .
Key Insight : The electron-withdrawing methylsulfonyl group enhances the electrophilicity of the adjacent carbonyl, accelerating nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
